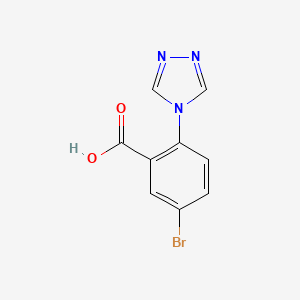
5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is an organic compound that features a bromine atom, a triazole ring, and a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties to the compound.
Wirkmechanismus
Target of Action
The primary targets of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents.
Mode of Action
This compound interacts with its targets by inhibiting their proliferation . This compound has been shown to induce apoptosis in MCF-7 cancer cells , a process of programmed cell death that is often dysregulated in cancer.
Biochemical Pathways
Its ability to induce apoptosis suggests it may impact pathways related to cell survival and death .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid typically involves the bromination of 2-(4H-1,2,4-triazol-4-YL)benzoic acid. This can be achieved by reacting the benzoic acid derivative with bromine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms within the ring.
Coupling Reactions: The benzoic acid moiety can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Compounds with altered oxidation states of the triazole ring.
Coupling Products: Complex molecules with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.
Industrial Chemistry: It acts as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1H-1,2,4-triazole: Another brominated triazole derivative with similar reactivity but different substitution patterns.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: A non-brominated analogue with similar structural features but different chemical properties.
Uniqueness: 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is unique due to the presence of both a bromine atom and a triazole ring, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the triazole ring provides stability and biological activity .
Eigenschaften
IUPAC Name |
5-bromo-2-(1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEABJYCPLXQFDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)
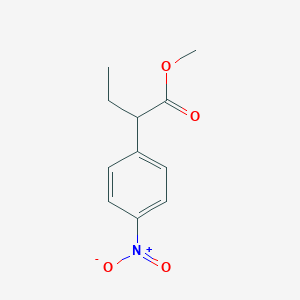


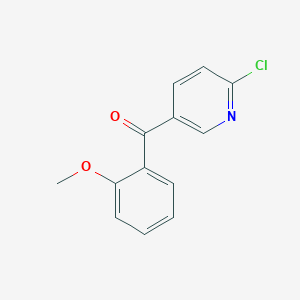



![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)
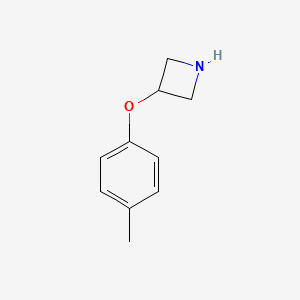
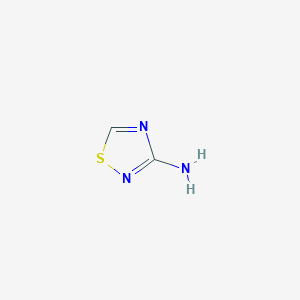
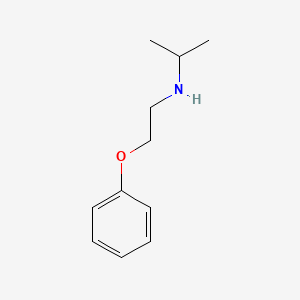
![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)

